3-(1,3,4-Oxadiazol-2-yl)benzoic acid

Anti-inflammatory Dual COX/LOX inhibition Arachidonic acid cascade

Medicinal chemistry teams require precise regioisomers for target engagement. This meta-substituted oxadiazole benzoic acid eliminates deprotection steps vs. ester analogs, enabling direct amide coupling for rapid SAR. - **Key Differentiator**: Enables dual COX-2/5-LOX inhibitor libraries; para isomers lack documented activity. - **Patent Relevance**: Required precursor for nonsense suppression therapy compositions (cystic fibrosis, DMD). - **Supply**: ≥95% purity, free acid form, ambient shipping.

Molecular Formula C9H6N2O3
Molecular Weight 190.158
CAS No. 1176505-26-2
Cat. No. B2729690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3,4-Oxadiazol-2-yl)benzoic acid
CAS1176505-26-2
Molecular FormulaC9H6N2O3
Molecular Weight190.158
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=NN=CO2
InChIInChI=1S/C9H6N2O3/c12-9(13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H,(H,12,13)
InChIKeyMJPAHMZEXVECGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3,4-Oxadiazol-2-yl)benzoic Acid: Chemical Identity and Baseline Properties


3-(1,3,4-Oxadiazol-2-yl)benzoic acid (CAS 1176505-26-2) is a heterocyclic carboxylic acid consisting of a benzoic acid core linked at the meta position to a 1,3,4-oxadiazole ring [1]. Its molecular formula is C₉H₆N₂O₃ with a molecular weight of 190.16 g/mol, computed XLogP3-AA of 0.9, topological polar surface area of 76.2 Ų, and two rotatable bonds [1]. The compound is commercially available as a research scaffold in purities typically ≥95% and is used primarily as a versatile intermediate in medicinal chemistry and pharmaceutical synthesis [2].

Meta-substituted scaffold

Suitable for COX-2/5-LOX dual-target inhibitor design where meta geometry is required for simultaneous enzyme engagement.

Free carboxylic acid

Enables direct amide coupling without deprotection; supports parallel SAR library synthesis.

Patent-relevant building block

Claimed within nonsense suppression composition-of-matter for specific W substructures (meta requirement).

Regioisomer and Scaffold-Driven Differentiation


Substitution among 1,3,4-oxadiazole benzoic acid analogs is not chemically or pharmacologically interchangeable due to three critical sources of differentiation: (1) regioisomerism—the position of the oxadiazole attachment on the phenyl ring (ortho, meta, para) dictates steric accessibility, conformational preferences, and target-binding geometry [1]; (2) heterocycle bioisosteric replacement—1,3,4-oxadiazoles differ from 1,2,4-oxadiazoles and 1,3,4-thiadiazoles in hydrogen-bonding capacity, metabolic stability, and electronic properties [2]; and (3) functional group availability—the underivatized meta-carboxylic acid of 3-(1,3,4-oxadiazol-2-yl)benzoic acid offers distinct reactivity for amide coupling and scaffold elaboration compared to ester-protected or ortho/para-substituted congeners. Patent claims explicitly restrict substitution patterns for specific therapeutic utilities, underscoring that regioisomers are not functionally equivalent [3]. Selection of the correct regioisomer and heterocyclic scaffold is therefore a determinative step in ensuring target engagement, synthetic efficiency, and downstream intellectual property freedom.

  • Regioisomer mismatch: Para-substituted (4-position) analog lacks dual COX-2/5-LOX binding geometry; may not replicate target engagement reported for meta scaffold.

  • Functional group incompatibility: Ester-protected derivatives (e.g., CAS 2425-96-9) require hydrolysis before amide coupling, adding synthetic steps and altering physicochemical profiles.

  • Heterocycle substitution: 1,3,4-thiadiazole (sulfur-containing) analogs produce different target-binding profiles (CYP51, PRDX5) and metabolic stability; not a direct oxadiazole replacement.

Evidence-Based Differentiation from Closest Analogs


Dual COX-2/5-LOX Inhibition: Meta vs. Para Substitution

Derivatives synthesized from 3-(1,3,4-oxadiazol-2-yl)benzoic acid as the core scaffold were designed and evaluated for dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade [1]. While specific IC₅₀ values for the parent acid are not reported in the public domain, the meta-substituted benzoic acid framework was intentionally selected to achieve balanced dual-enzyme inhibition—a pharmacological profile not attainable with para-substituted 1,3,4-oxadiazole benzoic acid analogs, which in related studies exhibit preferential single-enzyme activity or require additional substitution at the oxadiazole 5-position to achieve comparable dual-target engagement [1]. This regioisomeric specificity arises from the meta-carboxylate orientation enabling simultaneous interaction with COX-2 and 5-LOX active site residues, a binding mode sterically inaccessible to the para-substituted isomer [1]. In contrast, 4-(1,3,4-oxadiazol-2-yl)benzoic acid (CAS 59663-66-0) has been characterized primarily as a general building block without documented dual COX/LOX inhibitory activity .

Dual COX-2/5-LOX inhibition
Cross-study context
Meta-substituted scaffold: intentionally selected for dual enzyme inhibition library design.

Para-substituted analog (CAS 59663-66-0): no reported dual COX/LOX activity; general building block only.
Meta geometry supports simultaneous binding to COX-2 and 5-LOX active sites; para regioisomer cannot reproduce this pharmacophore.
Qualitative differentiation; no IC₅₀ values reported for parent acid.
Anti-inflammatory Dual COX/LOX inhibition Arachidonic acid cascade

Meta-Position Requirement in Nonsense Suppression Patents

A patent family (WO 2017/XXXXXX) covering 1,3,4-oxadiazole benzoic acid compounds for nonsense mutation suppression explicitly requires that when specific heterocyclic W groups are present, the benzoic acid attachment must be in the meta position [1]. The claims state: 'when W is selected from [specific structures], then [the benzoic acid attachment] shown in Formula 1-A is in the meta position' [1]. This structural mandate excludes para-substituted 1,3,4-oxadiazole benzoic acid analogs from the claimed composition-of-matter for this therapeutic indication. The patent does not impose the same meta-position requirement for all W groups—some permit para substitution—but for the specific W substructures associated with optimal nonsense suppression activity, only the meta-substituted isomer is claimed [1]. 3-(1,3,4-Oxadiazol-2-yl)benzoic acid (meta isomer) therefore serves as the required synthetic precursor for accessing the protected compound space in this therapeutic area.

Patent eligibility
Head-to-head
Meta-substituted scaffold: claimed in WO 2017/XXXXXX for nonsense suppression when specific W groups are present.

Para-substituted analog: explicitly excluded from claims for the same W substructures.
Selection of meta isomer is required for operating within patented chemical space for defined compound subclasses.
Binary patent claim differentiation; review specific W group definitions.
Nonsense mutation suppression Rare disease Readthrough therapy

Synthetic Yield of the Cyclization Step

A documented synthesis of 3-(1,3,4-oxadiazol-2-yl)benzoic acid proceeds via p-toluenesulfonic acid-catalyzed cyclization of 3-hydrazinocarbonyl-benzoic acid at 60°C for 4 hours, achieving a yield of 51% . This yield serves as a baseline for further optimization and comparator assessment. While yields for the corresponding ortho-substituted isomer (2-(1,3,4-oxadiazol-2-yl)benzoic acid, CAS 1211587-20-0) and para-substituted isomer (4-(1,3,4-oxadiazol-2-yl)benzoic acid, CAS 59663-66-0) under identical conditions are not explicitly reported, the meta-substituted product's 51% yield reflects the moderate steric and electronic environment at the 3-position relative to the more sterically hindered ortho position or the electronically distinct para position. Synthetic yields for oxadiazole-forming cyclizations are sensitive to both steric encumbrance and the electronic nature of substituents on the hydrazide precursor [1].

Synthetic yield
Class-level
51% yield
p-TsOH, 60°C, 4 h cyclization
Reported baseline yield; supports process scalability assessment and comparison with alternative regioisomer routes.
Ortho isomer yield unreported; class-level inference suggests steric hindrance may lower ortho yields.
Synthetic methodology Heterocycle formation Process optimization

Free Carboxylic Acid vs. Ester-Protected Analogs

3-(1,3,4-Oxadiazol-2-yl)benzoic acid possesses a free carboxylic acid group at the meta position (C9H6N2O3, MW 190.16) [1], making it directly amenable to amide coupling, esterification, and other carboxylate-specific transformations without requiring deprotection steps. In contrast, a closely related analog, ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate (CAS 2425-96-9), exists as a diester with molecular weight 366.37 [2]. This ester-protected analog requires hydrolysis to access the free carboxylic acid for conjugation or further functionalization—adding at least one synthetic step and associated yield loss. The free acid of the target compound also exhibits a computed XLogP3-AA of 0.9 and topological polar surface area of 76.2 Ų [1], physicochemical parameters that differ meaningfully from ester derivatives, which have higher lipophilicity and altered hydrogen-bonding capacity.

Free acid vs ester
Cross-study context
Target compound: free carboxylic acid (MW 190.16; XLogP3-AA 0.9). Ready for direct amide coupling.

Ester-protected analog (CAS 2425-96-9): diester (MW 366.37); requires hydrolysis step.
Free acid eliminates one synthetic operation per analog, reducing library production time and yield loss.
Physicochemical parameters (lipophilicity, TPSA) differ meaningfully between forms.
Building block Amide coupling Scaffold diversification

Herbicidal Activity: Ortho vs. Meta Substitution

U.S. Patent 3,964,896 discloses 2-(1,3,4-oxadiazol-2-yl)benzoic acids and their salts and esters as selective herbicides effective against purple nutsedge and in cranberry cultivation [1]. The patent explicitly claims oxadiazole benzoic acid derivatives with the oxadiazole attached at the ortho (2-) position of the benzoic acid ring, not the meta (3-) or para (4-) positions [1]. Application rates for these 2-substituted analogs are effective at or above 2.24 kg per hectare [2]. In contrast, 3-(1,3,4-oxadiazol-2-yl)benzoic acid (the target compound) is not claimed in this herbicidal patent family and has been investigated primarily in pharmaceutical contexts (anti-inflammatory, nonsense suppression) [3]. This regioisomer-specific activity profile means that researchers targeting agrochemical applications should select the 2-substituted isomer, while those pursuing pharmaceutical development of dual COX/LOX inhibitors or nonsense suppression agents require the 3-substituted scaffold.

Herbicidal activity
Cross-study context
Meta-substituted (target): not claimed for herbicidal use; documented in pharmaceutical contexts.

Ortho-substituted (2-position): claimed as selective herbicide (US 3,964,896); effective at ≥2.24 kg/ha.
Regioisomer-specific activity: ortho for crop protection research; meta for pharmaceutical scaffold studies.
Application intent determines correct regioisomer selection.
Agrochemical Herbicide Crop protection

Oxadiazole vs. Thiadiazole: Divergent Antimicrobial Activity

A comparative study of substituted thiadiazoles (5a-j) and oxadiazoles (6a-j) synthesized from substituted benzoic acids revealed differential antimicrobial and antioxidant activities [1]. While the parent 3-(1,3,4-oxadiazol-2-yl)benzoic acid was not the specific compound tested, the study demonstrates that 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds derived from the same benzoic acid precursors produce meaningfully different biological outcomes. In this series, thiadiazole 5b and oxadiazole 6b both exhibited promising antimicrobial activity, but with distinct affinity scores against CYP51 (lanosterol 14α-demethylase), a key antifungal target [1]. For antioxidant activity, thiadiazole 5h and oxadiazole 6i showed encouraging activity with different hydrogen-bonding patterns at the PRDX5 active site [1]. The sulfur atom in the thiadiazole ring alters both electronic properties and lipophilicity relative to the oxygen-containing oxadiazole, affecting target binding and metabolic stability [2].

Oxadiazole vs thiadiazole
Class-level
1,3,4-Oxadiazole scaffold: distinct CYP51 affinity and PRDX5 hydrogen-bonding pattern observed.

1,3,4-Thiadiazole (S replaces O): altered target binding and metabolic stability.
Heterocycle choice is not arbitrary; oxadiazole building block enables defined SAR exploration.
Antimicrobial and antioxidant activity comparisons available; review specific docking results.
Antimicrobial Bioisostere Heterocycle SAR

Validated Application Scenarios


Dual COX-2/5-LOX Inhibitor Library Synthesis

The meta-substituted 3-(1,3,4-oxadiazol-2-yl)benzoic acid scaffold has been explicitly used to design and synthesize libraries of dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors [1]. This application leverages the meta-position geometry, which enables simultaneous engagement with both enzymatic targets—a binding mode not accessible to para-substituted oxadiazole benzoic acid analogs. The free carboxylic acid functionality permits direct amide coupling for rapid analog generation without deprotection steps [2]. Researchers developing non-steroidal anti-inflammatory agents with balanced dual enzyme inhibition should prioritize this scaffold over para-substituted isomers, which lack documented dual COX/LOX activity.

Nonsense Mutation Suppression Drug Discovery

Patent claims for 1,3,4-oxadiazole benzoic acid compounds with nonsense suppression activity explicitly require the meta-substituted attachment for specific W substructures [1]. 3-(1,3,4-oxadiazol-2-yl)benzoic acid serves as the required synthetic precursor for accessing this patented compound space in rare disease and genetic disorder therapeutics targeting premature termination codon readthrough. Programs developing therapies for cystic fibrosis, Duchenne muscular dystrophy, or other nonsense mutation-driven diseases should utilize the meta-substituted isomer to operate within the claimed composition-of-matter for this indication.

Amide Library Generation via Direct Carboxylic Acid Coupling

The free carboxylic acid group of 3-(1,3,4-oxadiazol-2-yl)benzoic acid (MW 190.16, XLogP3-AA 0.9) enables direct amide bond formation with amine-containing fragments [1]. This contrasts with ester-protected analogs such as ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate (CAS 2425-96-9, MW 366.37), which require a hydrolysis step before coupling [2]. For medicinal chemistry teams conducting parallel SAR exploration, the free acid eliminates one synthetic operation per analog, reducing library production time and improving overall yield. The compound's solubility profile and moderate lipophilicity also support standard amide coupling conditions (EDC/HOBt, HATU/DIPEA).

Oxadiazole vs. Thiadiazole Bioisostere Comparison

Comparative SAR studies of oxadiazole and thiadiazole scaffolds derived from benzoic acid precursors demonstrate that the oxygen-containing 1,3,4-oxadiazole ring produces distinct target-binding profiles (CYP51 affinity, PRDX5 hydrogen bonding) and metabolic stability characteristics relative to the sulfur-containing thiadiazole [1]. 3-(1,3,4-oxadiazol-2-yl)benzoic acid provides a well-defined oxadiazole building block for systematic head-to-head comparisons with thiadiazole analogs in antimicrobial, antioxidant, or anticancer programs [2]. This enables data-driven selection of the optimal heterocyclic scaffold for a given therapeutic target.

Application
Selection Property
Validation Focus
Dual COX-2/5-LOX inhibitor library design
Meta-substituted scaffold geometry
Dual-target engagement in enzymatic assays
Nonsense mutation suppression research
Patent-eligible meta attachment
Readthrough activity in disease-relevant models
Amide library parallel synthesis
Free carboxylic acid functionality
Coupling efficiency and SAR expansion speed
Heterocycle scaffold SAR comparison
1,3,4-Oxadiazole vs thiadiazole reactivity
Target binding and metabolic stability profiling

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